molecular formula C9H14O3 B3382615 Methyl 3-(3-oxocyclopentyl)propanoate CAS No. 34399-78-5

Methyl 3-(3-oxocyclopentyl)propanoate

Cat. No.: B3382615
CAS No.: 34399-78-5
M. Wt: 170.21 g/mol
InChI Key: WRANGJCMCATUMR-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxocyclopentyl)propanoate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a methyl ester derivative of 3-(3-oxocyclopentyl)propanoic acid. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-oxocyclopentyl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(3-oxocyclopentyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-oxocyclopentyl)propanoic acid, while reduction may produce 3-(3-hydroxycyclopentyl)propanol .

Scientific Research Applications

Methyl 3-(3-oxocyclopentyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(3-oxocyclopentyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(3-oxocyclopentyl)propanoate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

IUPAC Name

methyl 3-(3-oxocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRANGJCMCATUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306555
Record name Methyl 3-(3-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34399-78-5
Record name Methyl 3-oxocyclopentanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34399-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 177456
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034399785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC177456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(3-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General procedure B using (S)-p-tol-BINAP and 3-(3-oxo-cyclopent-1-enyl)-propionic acid methyl ester (0.084 g, 0.5 mmol) gave, after 24 h at 0° C. and flash chromatography (4:1, then 2:1 hexane:ethyl acetate), the title compound as a clear oil (0.075 g, 88% yield). Spectroscopic data were consistent with previously reported data for this compound.15 [α]D25° C.−112° (c 1.3, CHCl3). Conversion of the title compound to the corresponding benzyl ester followed by chiral HPLC analysis (Chiracel OD column) indicated that the title compound was obtained in 91% ee.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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